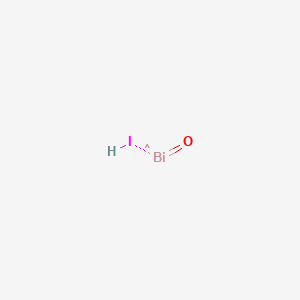

Oxyiodure de bismuth

Vue d'ensemble

Description

Bismuth iodide oxide (BIO) is a chemical compound composed of bismuth, iodine, and oxygen. It is a white crystalline solid that is insoluble in water and most organic solvents. BIO is a versatile compound with a wide range of applications in scientific research and industrial processes. It has been studied extensively for its use in catalytic, electrochemical, and photochemical processes. BIO is also used as a precursor to other bismuth-containing compounds.

Applications De Recherche Scientifique

Détection des rayonnements

L’iodure et l’oxyiodure de bismuth ont été étudiés pour leur potentiel en matière de détection des rayonnements. Ils peuvent être synthétisés sous diverses formes, telles que des poudres polycristallines, de gros monocristaux ou des couches minces, qui sont utiles pour détecter les rayonnements .

Imagerie numérique

Ces composés sont également explorés pour une utilisation en imagerie numérique en raison de leurs propriétés uniques qui peuvent améliorer la qualité de l’imagerie .

Photovoltaïque

L’this compound est utilisé dans la synthèse de matériaux possédant des propriétés photovoltaïques, contribuant ainsi au développement des technologies de l’énergie solaire .

Catalyse

Dans le domaine de la catalyse, les iodures et les oxyiodures de bismuth sont étudiés pour leur efficacité à accélérer les réactions chimiques .

Applications biomédicales

Les nanoparticules à base de bismuth, y compris celles contenant de l’this compound, ont été exploitées pour diverses applications biomédicales telles que la délivrance de médicaments, l’activité antimicrobienne, la bio-imagerie, la thérapie anticancéreuse, la biosensibilité et l’ingénierie tissulaire .

Assainissement environnemental

Les propriétés photocatalytiques de l’this compound ont été utilisées pour dégrader les polluants sous la lumière visible, ce qui en fait un candidat pour les efforts d’assainissement environnemental .

Safety and Hazards

Orientations Futures

Bismuth-based semiconductors, including bismuth iodide oxide, have gained attention for a wide range of electronic applications, including photovoltaics, light-emitting diodes, and radiation detectors . Their low toxicity, high environmental stability under ambient conditions, and easy processability by a wide range of scalable methods make them promising materials for future research .

Mécanisme D'action

Target of Action

Bismuth iodide oxide, also known as bismuth oxyiodide, is primarily used in the field of biomedicine . It has been found to be effective against various targets, including gastrointestinal disorders such as dyspepsia, gastric ulcers, and H. pylori infections . It is also used as a catalyst in chemoselective deprotection of acetals and ketals in water .

Mode of Action

The mode of action of bismuth iodide oxide involves its interaction with its targets. For instance, in the case of H. pylori, bismuth compounds have a multifactorial mechanism of action, reducing the chances of the pathogen developing resistance . In the field of chemistry, it acts as a catalyst in the chemoselective deprotection of acetals and ketals in water .

Biochemical Pathways

Bismuth iodide oxide affects various biochemical pathways. For instance, it has been found to perturb a variety of biological pathways in H. pylori . .

Pharmacokinetics

The pharmacokinetics of bismuth iodide oxide nanoparticles can be improved via the facile modification of their surfaces with biocompatible polymers and proteins. This results in enhanced colloidal stability, extended blood circulation, and reduced toxicity .

Result of Action

The result of action of bismuth iodide oxide varies depending on its application. In the field of biomedicine, it has been found to be effective against gastrointestinal disorders . In the field of chemistry, it acts as a catalyst, facilitating various reactions . Furthermore, bismuth oxyiodide materials have shown promising visible-light-responsive photocatalytic activities .

Action Environment

The action of bismuth iodide oxide can be influenced by environmental factors. For instance, the synthesis of bismuth oxyiodides can be controlled using hydrothermal methods . Moreover, the capture of iodide by bismuth compounds is a chemisorption process, and iodide ions are able to penetrate into the bulk of the compounds, which is believed to be responsible for their high capture capacity .

Propriétés

InChI |

InChI=1S/Bi.HI.O/h;1H; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCBARUADRQNVFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Bi].I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiHIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316462 | |

| Record name | Bismuth oxyiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.892 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7787-63-5 | |

| Record name | Bismuth iodide oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth oxyiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth iodide oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

ANone: Bismuth oxyiodide is not a single compound but a family of compounds with varying bismuth, oxygen, and iodine ratios. Common examples include BiOI, Bi4O5I2, Bi5O7I, and Bi7O9I3.

ANone: Researchers utilize a range of techniques such as X-ray diffraction (XRD) [, , , ], X-ray photoelectron spectroscopy (XPS) [, ], Fourier-transform infrared spectroscopy (FTIR) [, ], UV-Visible diffuse reflectance spectroscopy (UV-Vis DRS) [, , , , ], and photoluminescence (PL) spectroscopy [, ].

ANone: Yes, bismuth oxyiodide exhibits excellent air stability. One study found that BiOI thin films maintained their tetragonal phase in ambient air for at least 197 days. [, ]

ANone: Yes, bismuth oxyiodide can undergo phase transformations upon heating. For example, BiOI can transition to Bi5O7I and subsequently to Bi2O3 at elevated temperatures. []

ANone: Bismuth oxyiodide is primarily researched for its photocatalytic properties in environmental remediation and energy applications. It can degrade organic pollutants [, , , , , , ] and reduce carbon dioxide. [, ] Additionally, it shows promise in photovoltaics as a light-absorbing material in solar cells. [, , , ]

ANone: Its unique layered structure [, ], adjustable band gap energy [, ], and ability to absorb visible light [, , , ] contribute to its photocatalytic efficiency.

ANone: The ratio of bismuth, oxygen, and iodine significantly impacts the band gap, surface area, and morphology of bismuth oxyiodide, influencing its light absorption and photocatalytic efficiency. [, , , ]

ANone: Bismuth oxyiodide primarily generates superoxide radicals (O2•-) [, ] and hydroxyl radicals (•OH) [, , ] upon visible light irradiation, which are responsible for the degradation of pollutants.

ANone: Yes, studies have shown that BiOI microspheres with exposed {110} facets exhibit higher photocatalytic activity than those with exposed {001} facets due to differences in oxygen adsorption and radical formation. [, ]

ANone: Creating heterojunctions by combining bismuth oxyiodide with other semiconductors like titanium dioxide (TiO2) [, , ], graphitic carbon nitride (g-C3N4) [, ], or bismuth vanadium oxide [] can significantly improve charge separation and enhance photocatalytic activity.

ANone: Density functional theory (DFT) calculations are employed to investigate the electronic structure [, ], predict defect tolerance [, ], and understand facet-dependent properties of bismuth oxyiodide. []

ANone: Bismuth oxyiodide is considered a relatively environmentally friendly photocatalyst due to its low toxicity and good biocompatibility. [, ] Research also focuses on utilizing bismuth oxyiodide for the degradation of harmful pollutants, further contributing to environmental remediation. [, , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.